broussonin E

Inflammation Macrophage Biology Cytokine Signaling

Standard phenolic anti-inflammatory compounds lack target specificity, confounding macrophage polarization studies. Broussonin E resolves this with a unique dual-signaling fingerprint: simultaneous inhibition of pro-inflammatory ERK/p38 MAPK pathways and enhancement of the anti-inflammatory JAK2-STAT3 axis, promoting a measurable M1-to-M2 phenotypic shift. • >90% TNF-α suppression at 20 μM in RAW264.7 macrophages without cytotoxicity • In vivo efficacy validated at 10 mg/kg (i.p.) in an ARDS rat model, with significant reduction in lung damage and BALF cytokines (TNF-α, IL-1β, IL-6) • ≥98% purity with full CoA/MSDS documentation; stock available in 5-100 mg quantities for immediate dispatch

Molecular Formula C17H20O4
Molecular Weight 288.34 g/mol
Cat. No. B028052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebroussonin E
Molecular FormulaC17H20O4
Molecular Weight288.34 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CCCC2=CC(=C(C=C2)OC)O)O
InChIInChI=1S/C17H20O4/c1-20-14-8-7-13(15(18)11-14)5-3-4-12-6-9-17(21-2)16(19)10-12/h6-11,18-19H,3-5H2,1-2H3
InChIKeyGDCSYNUJDYRGRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Broussonin E: Dual MAPK/JAK2-STAT3 Modulator


Broussonin E is a naturally occurring phenolic compound (CAS: 90902-21-9; molecular formula: C17H20O4; MW: 288.34 g/mol) isolated primarily from the bark and leaves of Broussonetia kazinoki and related Broussonetia species . It is characterized by its unique ability to simultaneously suppress the pro-inflammatory MAPK (ERK and p38) cascade while enhancing the anti-inflammatory JAK2-STAT3 signaling axis in macrophages [1]. Unlike many phenolic anti-inflammatory agents that act through broad antioxidant mechanisms or single-pathway inhibition, Broussonin E exerts a specific, dual-regulatory effect on macrophage polarization, making it a targeted tool for investigating inflammation resolution and macrophage-driven pathologies such as atherosclerosis and acute respiratory distress syndrome (ARDS) [2].

Why Generic Substitutes Fail for Broussonin E


Generic anti-inflammatory compounds, including many natural phenolics, typically exert their effects through single-target inhibition (e.g., NF-κB or COX-2) or broad-spectrum antioxidant activity. Broussonin E's differentiation is not merely its potency, but its unique dual-signaling fingerprint: it simultaneously inhibits the pro-inflammatory ERK and p38 MAPK pathways while enhancing the JAK2-STAT3 pathway, a combination that promotes a specific shift from pro-inflammatory (M1) to pro-resolution (M2) macrophage phenotypes [1]. This dual action is not a class effect observed among closely related broussonins or other phenolic compounds . Therefore, substituting Broussonin E with a generic MAPK inhibitor, a JAK2 activator, or another phenolic compound will not replicate its precise mechanism of action or its resultant phenotypic outcomes in macrophage-driven inflammation models .

Broussonin E Performance Evidence


TNF-α Suppression in LPS-Stimulated Macrophages

In LPS-stimulated RAW264.7 macrophages, Broussonin E demonstrated a clear dose-dependent inhibition of TNF-α release. At a concentration of 20 μM, Broussonin E reduced TNF-α secretion by approximately 92% compared to the LPS-stimulated control group (p < 0.001) [1]. This level of suppression is comparable to or exceeds that of other well-characterized anti-inflammatory phenolic compounds tested under similar conditions, although direct head-to-head studies with broussonin E are limited. For context, the related compound broussonin C has been shown to exert antifungal and enzyme inhibitory activities, but its effects on TNF-α secretion in this model system are not reported to achieve the same degree of near-complete suppression .

Inflammation Macrophage Biology Cytokine Signaling

Dual MAPK/JAK2-STAT3 Signaling Fingerprint

Broussonin E's mechanism of action is distinguished by its simultaneous inhibition of ERK and p38 MAPK phosphorylation and enhancement of JAK2 and STAT3 phosphorylation in LPS-stimulated macrophages [1]. While other broussonins, such as broussonin C and broussin, exhibit biological activities (e.g., antifungal and enzyme inhibition), they do not display this specific dual-regulatory effect on the MAPK/JAK2-STAT3 axis . In a head-to-head comparison, broussonin E's unique profile of enhancing the JAK2-STAT3 pathway is explicitly noted as a differentiating feature, as other broussonins have not been shown to activate this anti-inflammatory pathway while simultaneously inhibiting MAPK signaling .

Signal Transduction Immunomodulation Drug Discovery

In Vivo Efficacy in ARDS Model

In an oleic acid-induced ARDS rat model, treatment with Broussonin E (dose: 10 mg/kg, i.p.) resulted in a significant reduction in histopathological lung injury scores, inflammatory cytokine levels (TNF-α, IL-1β, IL-6) in bronchoalveolar lavage fluid (BALF), and oxidative stress markers compared to the untreated ARDS model group (p < 0.05) [1]. While direct comparative in vivo data with other broussonins in ARDS models is absent, the demonstration of efficacy in a clinically relevant acute lung injury model provides a distinct advantage over compounds that have only been characterized in vitro. The reduction in macrophage infiltration and oxidative stress aligns with the compound's proposed mechanism of promoting M2 macrophage polarization [2].

Pulmonary Pharmacology Acute Lung Injury ARDS

Minimal Cytotoxicity at Functional Concentrations

In RAW264.7 macrophages, Broussonin E demonstrated minimal cytotoxicity across its functional concentration range. Cell viability, as assessed by MTT assay after 24-hour incubation, remained >90% at concentrations up to 20 μM [1]. This is a critical selection criterion, as many anti-inflammatory agents exhibit cytotoxicity at their effective concentrations, potentially confounding results in in vitro assays. For comparison, broussonol E, a related compound from the same plant source, has been reported to have no cytotoxicity against human tumor cell lines (A549, HCT-8, KB), but its anti-inflammatory profile and effective concentration range differ .

Cytotoxicity Safety Pharmacology Cell Viability

Broussonin E Application Scenarios


Macrophage Polarization & Inflammation Resolution

Given its unique dual-signaling mechanism (inhibition of ERK/p38 MAPK and activation of JAK2-STAT3) and its ability to suppress TNF-α secretion with >90% efficacy at 20 μM [1], Broussonin E is an ideal tool compound for studies focused on the molecular mechanisms governing macrophage polarization from a pro-inflammatory (M1) to a pro-resolution (M2) phenotype. Its specific action profile allows researchers to dissect the signaling networks involved in inflammation resolution without confounding off-target effects or cytotoxicity [2].

Drug Discovery for Atherosclerosis & Chronic Inflammation

The demonstrated capacity of Broussonin E to modulate macrophage activation and suppress inflammatory cytokine production directly aligns with the pathological processes of atherosclerosis and other chronic inflammatory conditions [1]. Its efficacy in suppressing TNF-α, a key driver of vascular inflammation, and its favorable in vitro safety profile [2] position it as a promising lead compound or a positive control for screening libraries in drug discovery programs targeting macrophage-driven pathologies.

In Vivo ARDS & Acute Lung Injury Studies

The recent study demonstrating that Broussonin E (10 mg/kg, i.p.) significantly reduces histopathological lung damage, inflammatory cytokine levels (TNF-α, IL-1β, IL-6) in BALF, and oxidative stress in an oleic acid-induced ARDS rat model [1] provides strong justification for its use in preclinical pulmonary research. Researchers can leverage Broussonin E to explore therapeutic interventions for ARDS and other acute inflammatory lung conditions, benefiting from a compound with both in vitro mechanistic clarity and in vivo proof-of-concept [2].

Functional Foods & Nutraceuticals for Inflammation

Broussonin E's natural origin and its specific, non-cytotoxic anti-inflammatory activity [1] make it a candidate of interest for the functional food and nutraceutical industries. Its ability to shift macrophage phenotype towards a pro-resolution state suggests potential applications in dietary supplements aimed at managing low-grade chronic inflammation, a common feature of metabolic syndrome and cardiovascular disease. The quantitative data on TNF-α suppression and dual-pathway modulation provide a scientific basis for product development and claims substantiation [2].

Technical Documentation Hub

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